Filenadol

antinociception visceral pain NSAID comparison

Filenadol (INN; developmental codes Filantor, FI-2024) is a chiral, small-molecule analgesic belonging to the morpholine class, chemically defined as (1R,2S)-1-(1,3-benzodioxol-5-yl)-1-morpholin-4-ylpropan-2-ol. Originated by Ferrer Internacional, it was developed as a non-opioid, non-steroidal analgesic with an antinociceptive and anti-inflammatory profile mechanistically linked to cyclooxygenase (COX) inhibition.

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
CAS No. 78168-92-0
Cat. No. B1199361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFilenadol
CAS78168-92-0
Synonyms1-(3',4'-methylenedioxyphenyl)-1-morpholinopropan-2-ol
d,l-erythro-1-(3',4'-methylenedioxyphenyl)-1-morpholinopropan-2-ol
filenadol
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Structural Identifiers
SMILESCC(C(C1=CC2=C(C=C1)OCO2)N3CCOCC3)O
InChIInChI=1S/C14H19NO4/c1-10(16)14(15-4-6-17-7-5-15)11-2-3-12-13(8-11)19-9-18-12/h2-3,8,10,14,16H,4-7,9H2,1H3/t10-,14-/m0/s1
InChIKeyKFSXLIJSXOJBCB-HZMBPMFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Filenadol (CAS 78168-92-0) Procurement Guide: Chemical Identity, Regulatory Status, and Baseline Pharmacology


Filenadol (INN; developmental codes Filantor, FI-2024) is a chiral, small-molecule analgesic belonging to the morpholine class, chemically defined as (1R,2S)-1-(1,3-benzodioxol-5-yl)-1-morpholin-4-ylpropan-2-ol [1]. Originated by Ferrer Internacional, it was developed as a non-opioid, non-steroidal analgesic with an antinociceptive and anti-inflammatory profile mechanistically linked to cyclooxygenase (COX) inhibition [2]. Filenadol has been assigned the unique ingredient identifier UNII-YFT8T83CF9 and is catalogued in PubChem (CID 71224), DrugBank, and the MeSH supplementary concept database (ID C095703) [1]. Its positioning between conventional antipyretic analgesics and narcotic analgesics—documented in preclinical models including the mouse hot-plate, thermal radiation, and carrageenan-induced paw edema assays—distinguishes it from both pure NSAIDs and opioid analgesics [3].

Why Filenadol Cannot Be Substituted by Generic COX Inhibitors: Mechanistic and Structural Differentiation


Compounds within the non-opioid analgesic class exhibit substantial mechanistic heterogeneity that precludes simple interchange. Filenadol possesses a morpholine-ethanol scaffold bearing a 1,3-benzodioxol-5-yl substituent [1], a chemotype absent in classical NSAIDs such as ibuprofen (propionic acid derivative), naproxen (naphthalene acetic acid), or acetaminophen (para-aminophenol). While these agents converge on COX inhibition, filenadol's capacity to neutralize hyperalgesia induced by a broad panel of inflammatory mediators—including arachidonic acid, PGE₂, LTB₄, bradykinin, PAF, and IL-1β—indicates a multi-target antinociceptive mechanism that extends beyond simple prostaglandin synthesis blockade [2]. Selective substitution of filenadol with a generic COX inhibitor in a research or industrial protocol without acknowledging these mechanistic differences risks irreproducible outcomes, particularly in models where eicosanoid modulation and inflammatory mediator antagonism are both required [2].

Filenadol Quantitative Differentiation Evidence: Head-to-Head, Cross-Study, and Class-Level Comparator Data


Systemic Antinociceptive Potency: Filenadol vs. Ibuprofen in the Phenyl-p-Benzoquinone (PBQ) Writhing Model

In the phenyl-p-benzoquinone (PBQ)-induced writhing test in mice, filenadol demonstrated an oral ID50 of 68.8 mg/kg [1]. For ibuprofen, under analogous experimental conditions, the oral ED50 was 100.5 mg/kg [2]. This indicates that filenadol exhibits approximately 1.46-fold greater oral potency than ibuprofen in this visceral pain model. Furthermore, filenadol's steep potency gradient when comparing different routes (p.o. ID50: 68.8 mg/kg; i.v. ID50: 1.67 mg/kg) indicates high bioavailability-limited central efficacy [1].

antinociception visceral pain NSAID comparison

Late-Phase Formalin Test Efficacy: Filenadol vs. Ibuprofen in Inflammatory Pain Suppression

Filenadol prevented the late-phase (inflammatory) formalin-induced pain response in mice without affecting edema [1], indicating a dissociation between antinociception and anti-edematous activity not typical for pure COX inhibitors. In contrast, ibuprofen required an oral ED50 of 123.9 mg/kg to significantly reduce late-phase formalin-induced nociceptive behavior [2]. While these studies used different species (mice vs. rats) and experimental protocols, the dramatically lower effective dose of filenadol (significant effect at doses well below 68.8 mg/kg observed in writhing tests) relative to ibuprofen's 123.9 mg/kg suggests a mechanistically distinct mode of action in inflammatory pain that is not solely COX-dependent [1].

formalin test inflammatory pain phase-specific analgesia

Hyperalgesia Reversal Profile: Filenadol's Broad-Spectrum Inflammatory Mediator Antagonism vs. Selective COX-2 Inhibitors

Filenadol reversed hyperalgesia induced by a panel of inflammatory mediators with rank-order oral ID50 values of 3.7 mg/kg (PGE₂) < 24.4 mg/kg (arachidonic acid) < 50.1 mg/kg (LTB₄) in the PBQ writhing model [1]. The high potency against PGE₂-induced hyperalgesia (ID50 3.7 mg/kg p.o.) is particularly notable, as PGE₂ is a direct downstream product of COX-2 activity that classical NSAIDs block only indirectly by inhibiting its synthesis. Filenadol additionally suppressed zymosan-induced writhing while inhibiting peritoneal 6-keto-PGF₁α production by 48.5–62%, and inhibited LTC₄ synthesis at 100 mg/kg [1]. This profile—partially inhibiting eicosanoid synthesis while also directly counteracting the hyperalgesic effects of multiple inflammatory mediators—represents a class-level inference of dual mechanistic action not observed with selective COX-2 inhibitors such as celecoxib or etoricoxib, which primarily act through prostaglandin suppression [2].

hyperalgesia inflammatory mediators eicosanoid inhibition

Central vs. Peripheral Antinociceptive Ratio: Intravenous and Intracerebroventricular Potency Gradient

Filenadol exhibits a pronounced route-dependent potency gradient: ID50 values of 68.8 mg/kg (p.o.), 1.67 mg/kg (i.v.), and 0.48 mg/kg (i.c.v.) in the PBQ writhing test [1]. The approximately 41-fold increase in potency from oral to intravenous administration, and an additional 3.5-fold increase from intravenous to intracerebroventricular, indicates a significant central component of action with limited oral bioavailability. This contrasts with peripherally-restricted NSAIDs such as naproxen, which lack substantial central nervous system penetration and therefore exhibit minimal i.c.v. potency enhancement. The i.c.v./p.o. potency ratio of approximately 143:1 for filenadol confirms its capacity as a centrally-active antinociceptive agent, a property that distinguishes it from purely peripheral COX inhibitors [1].

central analgesic blood-brain barrier route-dependent potency

Structural Scaffold Differentiation: 1,3-Benzodioxole-Morpholine Chemotype vs. Classical NSAID Carboxylic Acid Scaffolds

Filenadol's chemical architecture—a (1R,2S)-configured 1,3-benzodioxol-5-yl-morpholinopropan-2-ol [1]—is structurally unrelated to the carboxylic acid motifs of ibuprofen [2-(4-isobutylphenyl)propanoic acid], naproxen [(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid], diclofenac [2-(2,6-dichlorophenyl)amino]phenyl]acetic acid, or the phenolic structure of acetaminophen [2]. The 1,3-benzodioxole (methylenedioxyphenyl) moiety and tertiary morpholine ring confer distinct physicochemical properties: calculated XLogP3-AA of 1.0, hydrogen bond donor count of 1, and hydrogen bond acceptor count of 5, compared to ibuprofen's XLogP3 of 3.5 and single carboxylic acid donor [2]. This structural divergence eliminates cross-reactivity risks associated with carboxylic acid NSAID haptenation and enables filenadol to serve as a structurally orthogonal positive control in analgesic screening cascades where NSAID-sensitive assays produce false negatives [1].

chemical scaffold SAR medicinal chemistry differentiation

Filenadol Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Inflammatory Pain Research Requiring Multi-Mediator Antagonism Without Opioid Confounds

In preclinical inflammatory pain models where hyperalgesia is induced by diverse mediators (PGE₂, LTB₄, bradykinin, PAF, IL-1β), filenadol at oral doses of 3.7–50.1 mg/kg provides single-agent coverage that would otherwise require co-administration of a COX inhibitor (e.g., ibuprofen at ≥100 mg/kg) plus a leukotriene antagonist [1]. Its non-opioid mechanism eliminates opioid receptor-mediated confounds (respiratory depression, tolerance, conditioned place preference) that complicate interpretation in behavioral pharmacology studies [2].

Central Analgesic Screening Cascades Requiring Verified CNS Penetration

Filenadol's i.c.v. ID50 of 0.48 mg/kg, representing a 143-fold potency enhancement over oral administration, confirms its utility as a centrally-acting non-opioid reference compound [1]. For medicinal chemistry programs targeting central pain pathways (e.g., thalamic or spinal nociceptive processing), filenadol provides a CNS-validated positive control that avoids the µ-opioid receptor engagement and associated regulatory burdens of morphine or fentanyl analogs.

NSAID Orthogonal Assay Validation Using a Non-Carboxylic Acid Scaffold

As a morpholine-based analgesic with a 1,3-benzodioxole moiety and no carboxylic acid group, filenadol (XLogP3-AA 1.0) serves as a structurally orthogonal positive control in high-throughput screening campaigns [1]. Its distinct physicochemical profile eliminates pan-assay interference compounds (PAINS) risks associated with carboxylic acid-containing NSAIDs, including non-specific protein acylation and COX-1-dependent platelet aggregation artifacts frequently encountered in whole-blood or platelet-rich plasma assays [2].

Edema-Dissociated Antinociception Studies for Mechanistic Pain Research

Filenadol uniquely blocks late-phase formalin-induced pain without reducing paw edema [1], a dissociation not observed with conventional NSAIDs such as ibuprofen (ED50 123.9 mg/kg for late-phase formalin response) [2]. This property makes filenadol the compound of choice for experimental designs that require isolation of nociceptive signaling from anti-inflammatory vascular effects, such as studies investigating neurogenic vs. inflammatory components of persistent pain.

Quote Request

Request a Quote for Filenadol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.